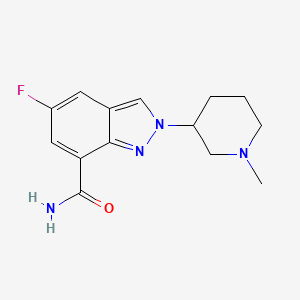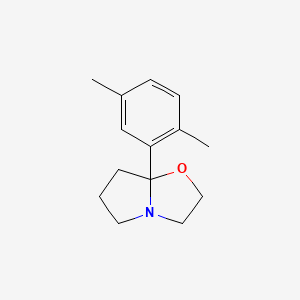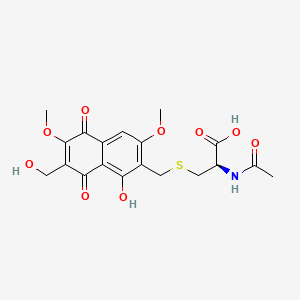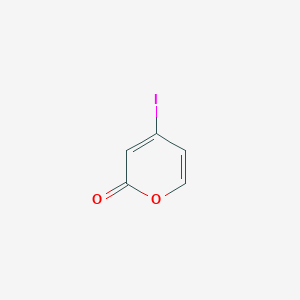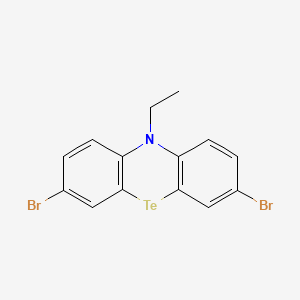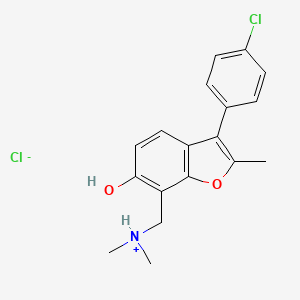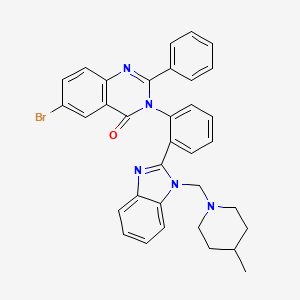
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a bromine atom at the 6th position, and various substituents including a benzimidazole moiety and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the bromine atom at the 6th position. Subsequent steps involve the attachment of the benzimidazole and piperidine moieties through various coupling reactions. Common reagents used in these reactions include brominating agents, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzimidazole derivatives: Compounds with benzimidazole moieties and varying functional groups.
Piperidine derivatives: Compounds containing piperidine rings with different substituents.
Uniqueness
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is unique due to its combination of a quinazolinone core, a bromine atom, and the presence of both benzimidazole and piperidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
91045-29-3 |
|---|---|
Fórmula molecular |
C34H30BrN5O |
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
6-bromo-3-[2-[1-[(4-methylpiperidin-1-yl)methyl]benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C34H30BrN5O/c1-23-17-19-38(20-18-23)22-39-31-14-8-6-12-29(31)37-33(39)26-11-5-7-13-30(26)40-32(24-9-3-2-4-10-24)36-28-16-15-25(35)21-27(28)34(40)41/h2-16,21,23H,17-20,22H2,1H3 |
Clave InChI |
BVVAXNIVXWCGTR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)Br)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



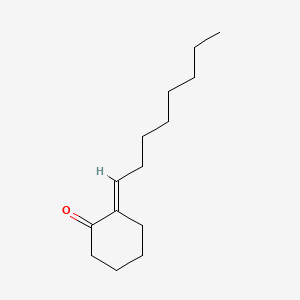
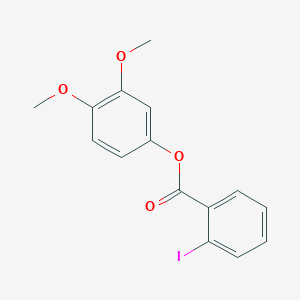
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)


